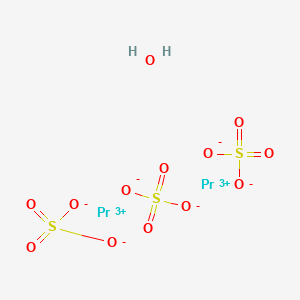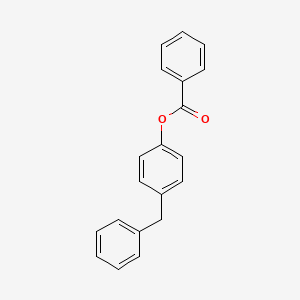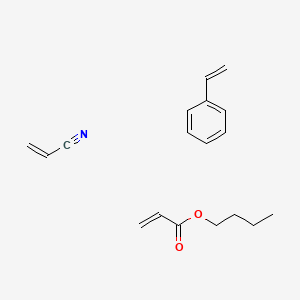
Praseodymium(III) sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium(III) sulfate hydrate is a chemical compound with the formula Pr₂(SO₄)₃·xH₂O. It is a praseodymium compound that appears as a whitish-green crystalline solid. The anhydrous form of praseodymium(III) sulfate readily absorbs water to form hydrates, such as the pentahydrate and octahydrate forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Praseodymium(III) sulfate hydrate can be synthesized by dissolving praseodymium(III) oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving the oxide in the acid, followed by evaporation and crystallization steps to obtain the desired hydrate form . The reaction can be represented as follows:
Pr2O3+3H2SO4→2Pr2(SO4)3+3H2O
Industrial Production Methods
In industrial settings, this compound is produced through similar methods, often involving the use of praseodymium-containing ores. The ores are processed to extract praseodymium, which is then reacted with sulfuric acid to form the sulfate compound. The resulting solution is then subjected to crystallization processes to obtain the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Praseodymium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Praseodymium can exist in multiple oxidation states, and praseodymium(III) sulfate can undergo redox reactions to form other praseodymium compounds.
Substitution Reactions: Praseodymium(III) sulfate can react with other compounds to form different praseodymium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other salts. For example, reacting praseodymium(III) sulfate with sodium hydroxide (NaOH) can produce praseodymium hydroxide (Pr(OH)₃) and sodium sulfate (Na₂SO₄):
Pr2(SO4)3+6NaOH→2Pr(OH)3+3Na2SO4
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include praseodymium hydroxide, praseodymium oxide, and various praseodymium salts .
Applications De Recherche Scientifique
Praseodymium(III) sulfate hydrate has several scientific research applications, including:
Chemistry: It is used in the synthesis of other praseodymium compounds and as a reagent in various chemical reactions.
Biology: Praseodymium compounds are studied for their potential biological effects and interactions with biological systems.
Medicine: Research is ongoing to explore the potential medical applications of praseodymium compounds, including their use in imaging and diagnostic techniques.
Industry: this compound is used in the production of ceramics, glass, and other materials. .
Mécanisme D'action
The mechanism of action of praseodymium(III) sulfate hydrate involves its interaction with other chemical species. In redox reactions, praseodymium can change its oxidation state, which affects its chemical behavior and reactivity. The specific molecular targets and pathways involved depend on the particular reaction and application .
Comparaison Avec Des Composés Similaires
Praseodymium(III) sulfate hydrate can be compared with other praseodymium compounds, such as praseodymium(III) chloride (PrCl₃), praseodymium(III) nitrate (Pr(NO₃)₃), and praseodymium(III) acetate (Pr(CH₃COO)₃). These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, praseodymium(III) chloride is commonly used in the preparation of other praseodymium compounds, while praseodymium(III) nitrate is used in the production of fluorescent materials .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it valuable in various fields, from chemistry and biology to medicine and high-tech manufacturing.
Propriétés
Numéro CAS |
20814-03-3 |
|---|---|
Formule moléculaire |
H2O13Pr2S3 |
Poids moléculaire |
588.0 g/mol |
Nom IUPAC |
praseodymium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Pr/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
Clé InChI |
KYTDDRLAQAOSNP-UHFFFAOYSA-H |
SMILES canonique |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphonium bromide](/img/structure/B15077477.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077480.png)
![Benzene, [(4-methyl-3-pentenyl)oxy]-](/img/structure/B15077482.png)
![(5Z)-3-hexyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077485.png)
![3-(2-bromophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15077489.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15077500.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)
![Methyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077531.png)
![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077537.png)

